3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound featuring a trimethoxyphenyl group and a piperidinyl moiety linked to a pyridine ring
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
They demonstrate remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Biochemical Pathways
Tmp-bearing compounds have shown notable anti-cancer effects by effectively inhibiting various targets and pathways .
Pharmacokinetics
It is known that tmp-bearing compounds generally have high gi absorption . They are also known to be substrates for P-glycoprotein (P-gp) and inhibitors for CYP1A2 .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, and antiviral activity .
Action Environment
The solubility of the compound in water, which can affect its bioavailability and efficacy, is reported to be 161 mg/ml .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl core. This core can be synthesized through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide under basic conditions. The subsequent steps involve the formation of the piperidinyl moiety and its attachment to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the use of cost-effective reagents and optimized reaction conditions to achieve high yields. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The pyridine ring can be reduced to form pyridinyl derivatives.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Reduced pyridine derivatives, such as piperidine.
Substitution: : Amides, esters, and thioesters.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a pharmacophore, interacting with various biological targets. Its trimethoxyphenyl group is known for its antioxidant properties, making it useful in studies related to oxidative stress and aging.
Medicine
Medically, this compound has been investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-cancer properties, particularly in inhibiting tubulin polymerization, which is crucial for cell division.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenyl derivatives: : These compounds share the trimethoxyphenyl group and exhibit similar antioxidant and anti-cancer properties.
Piperidinyl derivatives: : Compounds containing piperidinyl groups are known for their diverse biological activities, including analgesic and anticonvulsant effects.
Pyridine derivatives: : Pyridine-containing compounds are often used in pharmaceuticals due to their ability to interact with various biological targets.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-17-12-16(13-18(27-2)20(17)28-3)21(25)23-14-15-7-10-24(11-8-15)19-6-4-5-9-22-19/h4-6,9,12-13,15H,7-8,10-11,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHOLTFRZIKWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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